methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate
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Description
Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-({[6-(4-methylbenzamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available data on its biological effects, including cytotoxicity, antibacterial properties, and interactions with various biological targets.
- Common Name : this compound
- CAS Number : 1021226-54-9
- Molecular Formula : C19H17N3O4S
- Molecular Weight : 383.4 g/mol
The compound's mechanism of action is not fully elucidated; however, it is derived from furan and pyridazine moieties, which are known to exhibit various biological activities. The presence of the benzamide group suggests potential interactions with biological receptors and enzymes.
1. Cytotoxicity
Research indicates that derivatives of furan-based compounds often exhibit cytotoxic effects against cancer cell lines. For instance, studies on similar compounds have shown significant activity against HeLa and HepG2 cell lines, with IC50 values indicating potent cytotoxicity . The specific cytotoxicity of this compound remains to be investigated.
2. Antibacterial Activity
Compounds containing furan rings have demonstrated antibacterial properties. For example, other furan derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria . The exact antibacterial efficacy of this specific compound requires further exploration through targeted assays.
3. Interactions with Biological Targets
The benzamide moiety in the structure suggests that it may act as a modulator for various receptors or enzymes. Studies on related benzamide derivatives have revealed their potential as RET kinase inhibitors, which are significant in cancer therapy . Investigating the binding affinity and inhibitory effects on similar targets could yield insights into the pharmacological potential of this compound.
Table: Summary of Related Compounds and Their Activities
Compound Name | Activity Type | Target/Cell Line | IC50 / MIC |
---|---|---|---|
Methyl-5-(hydroxymethyl)-2-furan carboxylate | Cytotoxicity | HeLa | 62.37 µg/mL |
Benzamide Derivative I-8 | RET Kinase Inhibition | RET Kinase | Moderate to High Potency |
Pyridazine Derivative | Antibacterial | Gram (+) & Gram (-) Bacteria | MIC 250 µg/mL |
Properties
IUPAC Name |
methyl 5-[[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-3-5-13(6-4-12)18(23)20-16-9-10-17(22-21-16)27-11-14-7-8-15(26-14)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRHQOCRQJDIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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